CEP-32496 - 1188910-76-0

CEP-32496

Catalog Number: EVT-253112
CAS Number: 1188910-76-0
Molecular Formula: C24H22F3N5O5
Molecular Weight: 517.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-32496, also known as Agerafenib or RXDX-105, is a synthetic small molecule kinase inhibitor. [, ] It is classified as a potent and orally active inhibitor of the mutated v-raf murine sarcoma viral oncogene homolog B1 (BRAFV600E). [, ] This mutation is commonly found in various cancers, including melanoma, papillary thyroid carcinoma, and colorectal cancer. [, ] CEP-32496's primary role in scientific research is as a tool for studying BRAFV600E-driven cancers and exploring its potential as a therapeutic target. [, , , ]

Future Directions
  • Understanding resistance mechanisms: Studying the mechanisms underlying the differential responses of various RET fusion partners to CEP-32496 is crucial for developing more effective personalized therapies. []

Sorafenib

  • Compound Description: Sorafenib is a multikinase inhibitor approved for treating various cancers, including hepatocellular carcinoma and advanced renal cell carcinoma. It functions by inhibiting multiple tyrosine protein kinases, including RAF kinases (CRAF, BRAF, mutated BRAF), VEGFR-2, PDGFR-β, and c-KIT. [, ]
  • Relevance: Sorafenib is structurally distinct from CEP-32496 but shares a similar target profile, inhibiting both wild-type and mutated BRAF kinases. In the study by Sheng et al., sorafenib effectively blocked the binding of [¹¹C]CEP-32496 to BRAFV600E-positive A375 melanoma cells, demonstrating its ability to compete for the same binding site on the mutated BRAF protein. [] This suggests sorafenib could be considered a related compound in the context of BRAFV600E inhibition.

Vemurafenib

  • Compound Description: Vemurafenib (PLX4032/RG7204) is a selective inhibitor of BRAF kinases, specifically targeting the V600E mutation. This drug received approval for treating late-stage melanoma harboring the BRAFV600E mutation. [, ]
  • Relevance: Similar to CEP-32496, vemurafenib demonstrates selectivity for BRAFV600E over wild-type BRAF, highlighting their shared mechanism of action and targeted therapeutic application in BRAFV600E-driven cancers. [] Structurally, while both compounds are small molecule kinase inhibitors, their specific chemical structures differ.

RAF-265

  • Compound Description: RAF-265 is a multikinase inhibitor under investigation for its anticancer properties. This compound exhibits inhibitory activity against various kinases, including RAF kinases, VEGFR, and others. []

[¹¹C-carbonyl]CEP-32496

  • Compound Description: [¹¹C-carbonyl]CEP-32496 is a radiolabeled analog of CEP-32496 designed for positron emission tomography (PET) imaging. The incorporation of the carbon-11 radioisotope allows for tracking the distribution and pharmacokinetics of the compound in vivo. [, ]
  • Relevance: This compound is directly derived from CEP-32496 and serves as a critical tool for studying its biodistribution and behavior in living organisms. [, , ] The research using [¹¹C-carbonyl]CEP-32496 provides valuable insights into the in vivo properties of CEP-32496, aiding in the understanding of its potential as a therapeutic agent.
Source

CEP-32496 was synthesized at Ambit Biosciences Corporation, which is known for its work in developing targeted cancer therapies. The synthesis process and pharmacological evaluation of this compound have been documented in various scientific publications, highlighting its efficacy and safety profile in both in vitro and in vivo settings.

Classification

CEP-32496 falls under the category of small molecule inhibitors and is classified as a quinazoline derivative. It is specifically designed to inhibit the activity of mutant BRAF kinases, which play a critical role in cell signaling pathways that promote tumor growth and survival.

Synthesis Analysis

Methods

The synthesis of CEP-32496 involves several key steps, primarily focusing on the formation of a urea linkage between a quinazoline moiety and an isoxazole derivative. The synthesis pathway typically includes:

  1. Formation of Intermediate Compounds: Initial reactions lead to the creation of intermediate compounds that are crucial for the final product.
  2. Coupling Reaction: The urea bond is formed through a coupling reaction between the quinazoline and isoxazole intermediates.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical Details

The detailed synthetic route has been optimized to achieve high yields and purity. The use of various reagents and solvents during the synthesis has been documented, ensuring reproducibility and efficiency.

Molecular Structure Analysis

Structure

CEP-32496 has a complex molecular structure characterized by its quinazoline backbone fused with an isoxazole ring and a urea group. The structural formula can be represented as follows:

C19H20ClF3N4O2\text{C}_{19}\text{H}_{20}\text{ClF}_{3}\text{N}_{4}\text{O}_{2}

Data

Key structural features include:

  • Molecular Weight: Approximately 396.84 g/mol
  • Melting Point: Specific data on melting point varies but generally falls within standard ranges for similar compounds.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Reactions

CEP-32496 participates in various chemical reactions primarily involving its interaction with target kinases. These reactions can be categorized into:

  1. Binding Reactions: The compound binds selectively to BRAF V600E, inhibiting its activity.
  2. Metabolic Reactions: In vivo studies show how CEP-32496 is metabolized, affecting its pharmacokinetics.

Technical Details

The compound's binding affinity has been quantified using techniques such as surface plasmon resonance and biochemical assays, revealing low nanomolar inhibition constants.

Mechanism of Action

Process

The mechanism by which CEP-32496 exerts its antitumor effects involves:

  1. Inhibition of BRAF Kinase Activity: By binding to the active site of BRAF V600E, CEP-32496 prevents downstream signaling through the mitogen-activated protein kinase pathway.
  2. Induction of Apoptosis: This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells harboring the BRAF V600E mutation.

Data

Studies have demonstrated that CEP-32496 effectively reduces phosphorylated extracellular signal-regulated kinase levels in treated cells, confirming its action on the targeted signaling pathway.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH: The compound exhibits stability across a range of pH levels but should be handled under controlled conditions.
  • LogP: Logarithm of partition coefficient indicates moderate lipophilicity, which influences its bioavailability.

Relevant analyses have shown that CEP-32496 maintains high purity (>98%) after synthesis, making it suitable for clinical applications.

Applications

Scientific Uses

CEP-32496 has significant potential in cancer therapy due to its selective inhibition of mutant BRAF kinases. Its applications include:

  1. Cancer Treatment: Particularly for patients with tumors containing the BRAF V600E mutation.
  2. Research Tool: Used in preclinical studies to better understand the role of BRAF mutations in cancer biology.
  3. Radiotracer Development: Its isotopologue [11C]CEP-32496 is utilized in positron emission tomography studies to evaluate brain uptake and distribution patterns.

Properties

CAS Number

1188910-76-0

Product Name

CEP-32496

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Molecular Formula

C24H22F3N5O5

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Synonyms

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.